molecular formula C10H16F3NO4 B12443690 (R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Cat. No.: B12443690
M. Wt: 271.23 g/mol
InChI Key: YRXRZBPEGLIKRH-ZCFIWIBFSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is a compound that features a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the amino acid precursor. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Deprotection: The major product is the free amino acid after removal of the Boc group.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is used in several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. The trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets due to its electron-withdrawing properties .

Comparison with Similar Compounds

    ®-2-Amino-5,5,5-trifluoropentanoic acid: Lacks the Boc protection, making it more reactive but less stable during synthesis.

    ®-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid: Similar structure but with a different carbon chain length, affecting its reactivity and applications.

Uniqueness: ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group, which together provide a balance of stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H16F3NO4

Molecular Weight

271.23 g/mol

IUPAC Name

(2R)-5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m1/s1

InChI Key

YRXRZBPEGLIKRH-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O

Origin of Product

United States

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